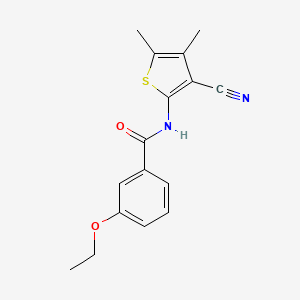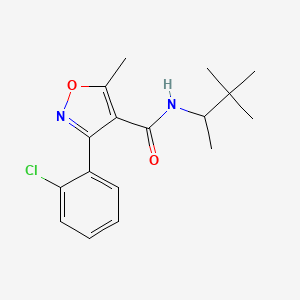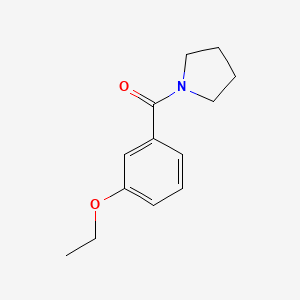![molecular formula C19H22FN3O2S2 B4181505 4-[(2,5-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)-1-piperazinecarbothioamide](/img/structure/B4181505.png)
4-[(2,5-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)-1-piperazinecarbothioamide
Overview
Description
4-[(2,5-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazinecarbothioamide derivatives, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 4-[(2,5-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)-1-piperazinecarbothioamide involves the inhibition of tubulin polymerization, which is essential for the formation of microtubules. Microtubules play a crucial role in cell division, and their inhibition leads to cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. It has also been shown to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-[(2,5-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)-1-piperazinecarbothioamide in lab experiments is its potent anticancer activity against various cancer cell lines. It is also relatively easy to synthesize and purify, making it a viable option for large-scale studies. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Future Directions
There are several future directions for the study of 4-[(2,5-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)-1-piperazinecarbothioamide. One of the areas of research could be the development of novel analogs with improved efficacy and reduced toxicity. Another area of research could be the investigation of the compound's potential use in combination therapy with other anticancer drugs. Furthermore, the study of the compound's mechanism of action and its effects on different cancer cell lines could provide valuable insights into its therapeutic potential.
Scientific Research Applications
4-[(2,5-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess antifungal and antibacterial properties.
properties
IUPAC Name |
4-(2,5-dimethylphenyl)sulfonyl-N-(3-fluorophenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S2/c1-14-6-7-15(2)18(12-14)27(24,25)23-10-8-22(9-11-23)19(26)21-17-5-3-4-16(20)13-17/h3-7,12-13H,8-11H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFZRHBDFMUCIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=S)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4181426.png)



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methyl-5-phenyl-2-thiophenecarboxamide](/img/structure/B4181453.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B4181468.png)

![2-methoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4181486.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-3-ethoxybenzamide](/img/structure/B4181494.png)


![N-[4-(aminosulfonyl)benzyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4181530.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4181533.png)